molecular formula C10H10ClN3 B189793 Quinoline-2-carboximidamide hydrochloride CAS No. 110177-05-4

Quinoline-2-carboximidamide hydrochloride

Cat. No.: B189793
CAS No.: 110177-05-4
M. Wt: 207.66 g/mol
InChI Key: AFLPOFCTEXEIOR-UHFFFAOYSA-N
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Description

Quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2-carboximidamide hydrochloride typically involves the reaction of quinoline-2-carbonitrile with methanol and sodium methylate under an inert atmosphere at 20°C for 6 hours. This is followed by the addition of ammonium chloride in methanol at 20°C for 18 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as molecular iodine, silica gel, and nano ZnO .

Chemical Reactions Analysis

Types of Reactions

Quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and ionic liquids. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of green solvents such as ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can produce quinoline-2-carboxylic acid derivatives .

Scientific Research Applications

Quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a process essential for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinoline-2-carboximidamide hydrochloride include:

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • Quinoline-2-carbonitrile

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the carboximidamide group. This group imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

quinoline-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLPOFCTEXEIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575784
Record name Quinoline-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110177-05-4
Record name Quinoline-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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